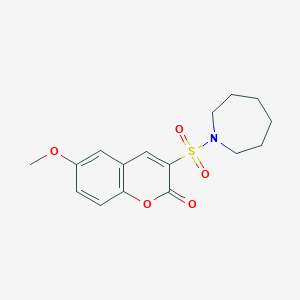

3-(azepan-1-ylsulfonyl)-6-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization

Research on related compounds to 3-(azepan-1-ylsulfonyl)-6-methoxy-2H-chromen-2-one includes the synthesis and characterization of transition metal complexes with ligands that share structural similarities, like chromen-2-one derivatives. These complexes have been explored for their potential catalytic activities and physio-chemical properties, illustrating the broader chemical interest and applicability of compounds within this chemical family (Youssef et al., 2009).

Natural Product Isolation

Related compounds have been isolated from natural sources, such as liverworts, revealing the occurrence of chromene derivatives in nature and their potential biological activities. Such studies provide insight into the diversity of chromene compounds in the natural world and their ecological roles or potential uses in medicine and pharmacology (Asakawa et al., 1991).

Antimicrobial Activity

Chromen-2-one derivatives, similar to this compound, have been synthesized and tested for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents amidst growing resistance to existing drugs. The exploration of such compounds for antimicrobial activity demonstrates the pharmaceutical and medicinal chemistry interest in chromen-2-one derivatives (Mandala et al., 2013).

Protein Kinase Inhibition

Research on azepane derivatives, including those with structural motifs related to this compound, has focused on their potential as protein kinase inhibitors. This area of study is crucial for the development of new therapeutic agents for cancer and other diseases where kinase activity is dysregulated. The investigation into azepane derivatives underscores the potential for compounds within this class to serve as leads for drug discovery (Breitenlechner et al., 2004).

Antileishmanial Activity

The synthesis of natural products with antileishmanial activity from plants, sharing core structures with this compound, highlights the potential of chromen-2-one derivatives in the development of treatments for parasitic infections. This research not only adds to our understanding of the chemical diversity of natural products but also points to the therapeutic possibilities of chromen-2-one derivatives in addressing neglected tropical diseases (Schmidt et al., 2012).

properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-21-13-6-7-14-12(10-13)11-15(16(18)22-14)23(19,20)17-8-4-2-3-5-9-17/h6-7,10-11H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNJCABGGDNYFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2653529.png)

![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)

![(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2653532.png)

![2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2653540.png)

![4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol](/img/structure/B2653544.png)

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B2653548.png)